An In-Depth Technical Guide to the Synthesis and Characterization of 2-bromo-1H-imidazole-4,5-dicarbonitrile
An In-Depth Technical Guide to the Synthesis and Characterization of 2-bromo-1H-imidazole-4,5-dicarbonitrile
Abstract
This technical guide provides a comprehensive overview of 2-bromo-1H-imidazole-4,5-dicarbonitrile (C₅HBrN₄), a pivotal heterocyclic building block in modern organic synthesis. The document details a robust synthetic pathway, outlines extensive characterization methodologies, and discusses critical safety protocols. As a versatile intermediate, this compound is of significant interest to researchers in medicinal chemistry, materials science, and drug development for its role in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and technical accuracy required for the successful synthesis and validation of this valuable compound.
Introduction: The Strategic Importance of 2-bromo-1H-imidazole-4,5-dicarbonitrile
The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[3][4] 2-bromo-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C₅HBrN₄ and a molecular weight of approximately 197.0 g/mol .[1][2] Its structure is distinguished by an imidazole ring substituted with a bromine atom at the C2 position and two cyano groups at the C4 and C5 positions. This specific arrangement of functional groups imparts unique reactivity, making it an exceptionally valuable precursor for constructing more complex molecular architectures.
The electrophilic bromine atom can be readily displaced or utilized in cross-coupling reactions, while the dinitrile moiety offers a pathway to other functional groups or can participate in cycloaddition reactions. These characteristics make the compound a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases, as well as in the development of advanced agrochemicals and novel polymers.[1][2]
Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile
The synthesis of highly functionalized imidazoles often relies on the cyclization of acyclic precursors. A robust and widely applicable strategy for creating the 4,5-dicyanoimidazole core utilizes diaminomaleonitrile (DAMN) as a starting material.[5][6] DAMN is a versatile and commercially available tetramer of hydrogen cyanide, recognized for its utility in the synthesis of a wide array of nitrogen-containing heterocycles.[6][7]
The proposed synthesis follows a logical two-stage process: first, the construction of the 4,5-dicyanoimidazole ring system, followed by a selective electrophilic bromination at the electron-rich C2 position.
Synthetic Workflow
The overall transformation from the precursor to the final product is outlined below. This workflow is designed for efficiency and selectivity, minimizing the formation of side products.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from established methods for imidazole synthesis and bromination.[8][9] Researchers should perform their own optimization.
Part A: Synthesis of 4,5-dicyanoimidazole (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile (DAMN) (10.8 g, 0.1 mol) in triethyl orthoformate (100 mL).
-
Ring Closure: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g). Heat the mixture to reflux (approx. 140-145 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove residual reagents. Dry the solid under vacuum to yield 4,5-dicyanoimidazole.
Part B: Bromination of 4,5-dicyanoimidazole
-
Reaction Setup: In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the 4,5-dicyanoimidazole (11.8 g, 0.1 mol) from Part A in anhydrous N,N-Dimethylformamide (DMF) (150 mL). Cool the solution to 0 °C in an ice bath.
-
Bromination: Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol, 1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The use of NBS is often preferred over elemental bromine as it is a solid and easier to handle safely.[9]
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching and Extraction: Pour the reaction mixture into a beaker containing 500 mL of ice water. A precipitate should form. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a 10% aqueous sodium thiosulfate solution to quench any remaining electrophilic bromine, followed by a wash with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Purification: The Rationale for Recrystallization
Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10] By dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, the compound of interest will preferentially form a crystalline lattice, excluding impurities which remain in the solution.[10] This slow, controlled crystal growth is key to achieving high purity.[10]
Protocol for Recrystallization:
-
Select an appropriate solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Add the crude 2-bromo-1H-imidazole-4,5-dicarbonitrile to an Erlenmeyer flask.
-
Add the hot solvent dropwise until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization and Quality Control
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-bromo-1H-imidazole-4,5-dicarbonitrile. A combination of physical measurements, spectroscopic analysis, and chromatography provides a self-validating system of quality control.
Characterization Workflow
Caption: A comprehensive workflow for the analytical characterization of the final product.
Physical and Chemical Properties
The following table summarizes the key physical properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile.
| Property | Value | Source(s) |
| Molecular Formula | C₅HBrN₄ | [1][2] |
| Molecular Weight | 196.99 g/mol | [1][11] |
| Appearance | White to light yellow powder/crystal | [2][12] |
| Melting Point | 147 - 151 °C | [2][12] |
| Purity (Typical) | >98.0% (HPLC) | [2][12] |
| CAS Number | 50847-09-1 | [2][11][12] |
Spectroscopic Data Interpretation
While obtaining reference spectra for this specific molecule can be challenging, the expected spectroscopic features can be reliably predicted based on its functional groups.
| Technique | Expected Observations | Rationale |
| ¹H NMR | A broad singlet, δ ≈ 13-15 ppm. | This signal corresponds to the single, acidic N-H proton of the imidazole ring. The broadness is due to quadrupole broadening and exchange. |
| ¹³C NMR | 4 distinct signals expected. | C2 (bearing Br, ~120-130 ppm), C4/C5 (bearing CN, ~115-125 ppm), and two signals for the nitrile carbons (-C≡N, ~110-120 ppm). The signals for C4 and C5 may be very close or equivalent depending on the tautomeric form. |
| FT-IR | N-H stretch (broad, ~3100-3400 cm⁻¹), C≡N stretch (sharp, ~2230-2250 cm⁻¹), C=N & C=C stretches (~1500-1650 cm⁻¹). | These absorption bands are characteristic of the imidazole N-H bond, the nitrile functional groups, and the aromatic ring vibrations, respectively.[13][14] |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z ≈ 196 and a prominent M+2 peak at m/z ≈ 198 of nearly equal intensity (~1:1 ratio). | This isotopic pattern is the definitive signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |
Safety, Handling, and Storage
2-bromo-1H-imidazole-4,5-dicarbonitrile is a toxic compound and must be handled with appropriate precautions in a laboratory setting.[12]
| Hazard Class | GHS Statements |
| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
(Data sourced from TCI America Safety Information)[12]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16]
-
Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles conforming to EN166, and a lab coat.[15] Use proper glove removal technique to avoid skin contact.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12] Recommended storage temperature is 2 - 8 °C.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]
Conclusion and Future Outlook
2-bromo-1H-imidazole-4,5-dicarbonitrile is a high-value chemical intermediate with significant potential across multiple scientific disciplines. This guide provides a foundational framework for its synthesis, purification, and comprehensive characterization. The detailed protocols and analytical insights serve as a reliable resource for researchers, enabling the confident production and validation of this compound. Its strategic utility as a building block ensures its continued relevance in the discovery and development of novel molecules with potential therapeutic, agricultural, and material science applications.[1][2]
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